molecular formula C39H62N7O18P3S B1262109 trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+

trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+

Cat. No.: B1262109
M. Wt: 1041.9 g/mol
InChI Key: WDBPMRZYBZCIQE-PZZPGARMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+” is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis begins with the preparation of the core structure, followed by the addition of various functional groups through a series of chemical reactions. Common techniques include:

    Condensation Reactions: To form the core structure.

    Phosphorylation: To introduce phosphate groups.

    Amidation: To attach amine groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include:

    Catalysis: Using catalysts to speed up reactions.

    Purification: Employing techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Like sodium borohydride.

    Substituting Agents: Such as halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: As a potential therapeutic agent.

    Industry: In the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with analogous structures or functional groups, such as:

    Nucleotides: Due to the presence of the purine base.

    Phosphorylated Compounds: Because of the phosphate groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its complex structure may offer unique interactions and effects compared to other similar compounds.

Properties

Molecular Formula

C39H62N7O18P3S

Molecular Weight

1041.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]oct-2-enethioate

InChI

InChI=1S/C39H62N7O18P3S/c1-4-5-9-13-26-25(15-16-27(26)47)12-10-7-6-8-11-14-30(49)68-20-19-41-29(48)17-18-42-37(52)34(51)39(2,3)22-61-67(58,59)64-66(56,57)60-21-28-33(63-65(53,54)55)32(50)38(62-28)46-24-45-31-35(40)43-23-44-36(31)46/h5,9,11,14,23-26,28,32-34,38,50-51H,4,6-8,10,12-13,15-22H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-5-,14-11+/t25-,26-,28+,32+,33+,34?,38+/m0/s1

InChI Key

WDBPMRZYBZCIQE-PZZPGARMSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 2
Reactant of Route 2
trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 3
Reactant of Route 3
trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 4
Reactant of Route 4
trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 5
trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+
Reactant of Route 6
Reactant of Route 6
trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.